4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H18BrN3O5S and a molecular weight of 516.374 g/mol . This compound is known for its unique structural features, which include a bromine atom, a phenylsulfonyl group, and a carbohydrazonoyl moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The carbohydrazonoyl group can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Limited use in industrial applications due to its specialized nature.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The carbohydrazonoyl group may also play a role in binding to specific receptors or enzymes, affecting their function .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(2-(((phenylsulfonyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate include:
4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate: Similar structure but with a different substitution pattern.
4-Bromo-2-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 3-phenylacrylate: Contains a phenylacrylate group instead of a benzoate group.
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can lead to different chemical and biological properties.
Properties
CAS No. |
767335-95-5 |
---|---|
Molecular Formula |
C22H18BrN3O5S |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
[2-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-4-bromophenyl] benzoate |
InChI |
InChI=1S/C22H18BrN3O5S/c23-18-11-12-20(31-22(28)16-7-3-1-4-8-16)17(13-18)14-24-26-21(27)15-25-32(29,30)19-9-5-2-6-10-19/h1-14,25H,15H2,(H,26,27)/b24-14+ |
InChI Key |
HHEXRCAIEGIJQC-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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